molecular formula C15H22N2O4S B5884206 N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B5884206
M. Wt: 326.4 g/mol
InChI Key: JKLNQDQMTHCRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, commonly known as DMS, is a chemical compound that has been extensively studied for its potential application in scientific research. DMS is a sulfonamide derivative that has a unique structure that makes it a valuable tool for investigating various biological processes.

Mechanism Of Action

The mechanism of action of DMS is not well understood, but it is believed to work by binding to specific proteins and altering their function. DMS has been shown to interact with a wide range of proteins, including enzymes, receptors, and transporters.

Biochemical And Physiological Effects

DMS has been shown to have a wide range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-protein interactions, and the regulation of gene expression. DMS has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of DMS is its unique structure, which makes it a valuable tool for investigating various biological processes. DMS is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, DMS can be toxic at high concentrations, and its effects on biological systems can be difficult to interpret.

Future Directions

There are many potential future directions for research on DMS, including its use in drug discovery, the investigation of its role in various biological processes, and the development of new methods for synthesizing and purifying DMS. Additionally, the development of new techniques for studying the effects of DMS on biological systems may lead to a better understanding of its mechanism of action and potential therapeutic applications.

Synthesis Methods

DMS can be synthesized using various methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-morpholineethanamine in the presence of methanesulfonyl chloride. The reaction results in the formation of DMS, which can be purified using standard techniques.

Scientific Research Applications

DMS has been used in a wide range of scientific research applications, including as a tool for studying protein-protein interactions, enzyme kinetics, and drug discovery. DMS has also been used to investigate the role of certain proteins in various biological processes, including cancer and neurodegenerative diseases.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12-4-5-13(2)14(10-12)17(22(3,19)20)11-15(18)16-6-8-21-9-7-16/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLNQDQMTHCRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)N2CCOCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide

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